molecular formula C18H19BrN2O2 B2797405 3-(2-bromophenyl)-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)propanamide CAS No. 1797212-71-5

3-(2-bromophenyl)-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)propanamide

Cat. No. B2797405
CAS RN: 1797212-71-5
M. Wt: 375.266
InChI Key: WNWIGDKTKBLMJL-UHFFFAOYSA-N
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Description

The compound “3-(2-bromophenyl)-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)propanamide” is a complex organic molecule. It contains a bromophenyl group, a methylamino group, and a propanamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The bromophenyl group would likely contribute significant steric hindrance, potentially affecting the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Bromophenols, for example, have specific melting and boiling points, and their physical state can be either liquid or solid .

Scientific Research Applications

Synthesis and Molecular Structure Analysis

A compound structurally related to the query, synthesized and analyzed using techniques like NMR, FT-IR spectroscopies, and X-ray diffraction, was shown to be an efficient fluorescent ATRP initiator in polymerizations of acrylates (Ihor Kulai & S. Mallet-Ladeira, 2016). This highlights its potential application in the field of polymer chemistry for creating novel polymeric materials.

Photocleavage Reactions

Research into the photochemistry and crystal structures of monothioimides, including compounds with structural similarities, reveals mechanisms such as nucleophilic attack by the carbonyl O atom on a double bond, suggesting applications in developing photoresponsive materials (T. Y. Fu, J. Scheffer, & J. Trotter, 1998).

Medicinal Chemistry and Pharmacology

While specifically excluding information on drug use, dosage, and side effects, it's notable that related compounds have been explored for their potential as intravenous anesthetics and in the synthesis of compounds with possible anesthetic properties (J. Stenlake, G. Patrick, & W. Sneader, 1989). This indicates a direction towards the development of novel anesthetic agents or therapeutic compounds.

Asymmetric Synthesis and Catalysis

Compounds with similar structures have been used as ligands for nickel-catalyzed asymmetric cross-coupling, leading to the synthesis of enantiomerically enriched products (Tamio Hayashi et al., 1981). This application is critical in the pharmaceutical industry for creating drugs with higher efficacy and lower side effects.

Antibacterial and Antifungal Applications

Compounds synthesized with structural similarities have shown promising antibacterial and antifungal activities, pointing towards their potential in developing new antimicrobial agents. For instance, arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment exhibited significant antibacterial and antifungal properties (V. Baranovskyi et al., 2018).

properties

IUPAC Name

3-(2-bromophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2/c1-20-18(23)12-13-6-9-15(10-7-13)21-17(22)11-8-14-4-2-3-5-16(14)19/h2-7,9-10H,8,11-12H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWIGDKTKBLMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-bromophenyl)-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)propanamide

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